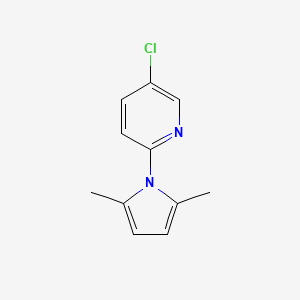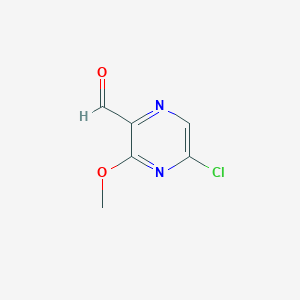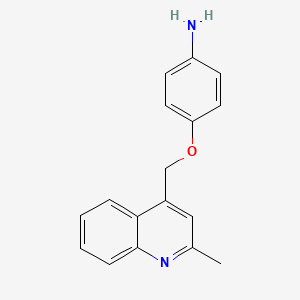![molecular formula C10H14BrN3 B8788687 1-[(5-Bromopyridin-2-yl)methyl]piperazine](/img/structure/B8788687.png)
1-[(5-Bromopyridin-2-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Bromopyridin-2-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromopyridine moiety attached to a piperazine ring
Métodos De Preparación
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 5-bromopyridine-2-carbaldehyde with piperazine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is obtained in good yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[(5-Bromopyridin-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide .
Aplicaciones Científicas De Investigación
1-[(5-Bromopyridin-2-yl)methyl]piperazine has several applications in scientific research:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with specific biological targets.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The bromopyridine moiety allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparación Con Compuestos Similares
1-[(5-Bromopyridin-2-yl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chloropyridin-3-ylmethyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluoropyridin-2-ylmethyl)piperazine: Contains a fluorine atom, leading to different reactivity and biological activity.
1-(3-Methylpyridin-2-ylmethyl)piperazine: Features a methyl group, which affects its chemical properties and applications.
Propiedades
Fórmula molecular |
C10H14BrN3 |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
1-[(5-bromopyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14BrN3/c11-9-1-2-10(13-7-9)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 |
Clave InChI |
RUPAVCIRAJDWNB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


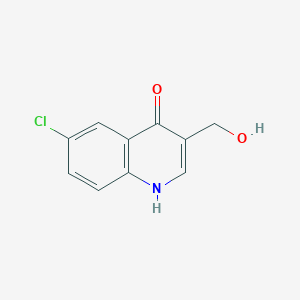
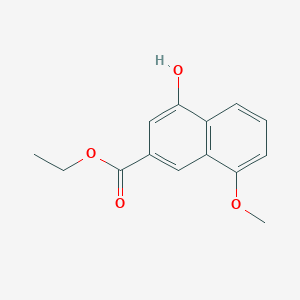
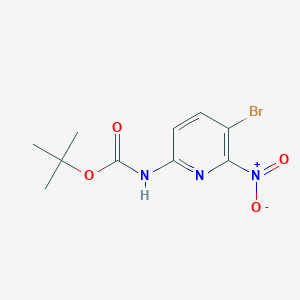
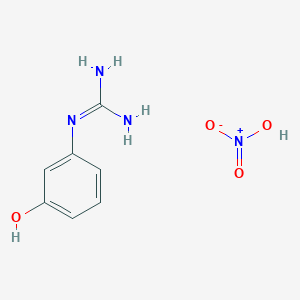
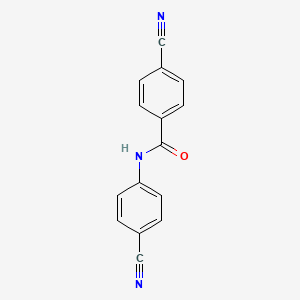
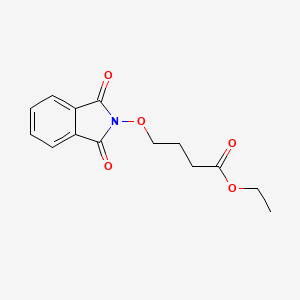
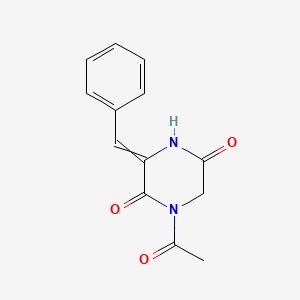
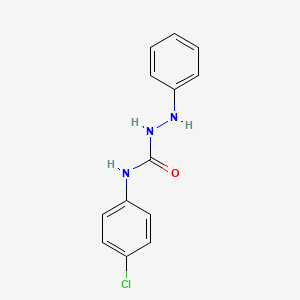
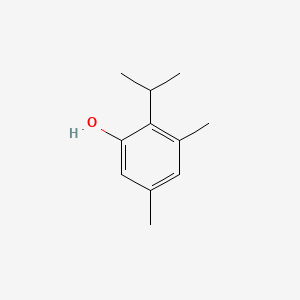
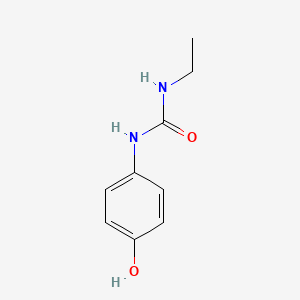
![8-Benzyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B8788672.png)
